butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound known for its significant applications in medicinal chemistry and materials science. This molecule's structure is defined by the presence of multiple functional groups, including an ester, a thiazole ring, and a chromen-3-yl moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves multi-step organic synthesis. One common route starts with the preparation of the core structure, which involves forming the chromone and thiazole rings. Subsequent steps may include the selective functionalization of these rings to introduce the cyano and amino groups, followed by esterification to attach the butyl group.
Industrial Production Methods: Industrial production often scales these synthetic steps to optimize yield and purity. This may involve the use of high-efficiency catalytic systems, controlled reaction environments to prevent side reactions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate undergoes various chemical reactions:
Oxidation: : May involve the chromone moiety.
Reduction: : Possible at the cyano group.
Substitution: : Common on the aromatic rings and the thiazole ring.
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic agents such as alkoxides or halides in the presence of a base.
Major Products: The major products vary based on the reaction type, but typically include derivatives with modified functional groups that enhance the molecule's properties for specific applications.
Scientific Research Applications
Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate has a wide range of applications:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an inhibitor in enzymatic reactions.
Medicine: : Investigated for its anticancer properties and as a part of drug design.
Industry: : Used in the development of advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of biological pathways. The chromone and thiazole rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is compared with compounds like:
Coumarin derivatives: : Similar in the chromone ring but may lack thiazole ring functionality.
Thiazole-based compounds: : Share thiazole ring but differ in additional functional groups.
This compound's uniqueness lies in its specific combination of functional groups, which grants it distinctive properties and a diverse range of applications.
Properties
IUPAC Name |
butyl 4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-2-3-12-32-25(30)17-8-10-20(11-9-17)28-15-19(14-27)24-29-22(16-34-24)21-13-18-6-4-5-7-23(18)33-26(21)31/h4-11,13,15-16,28H,2-3,12H2,1H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWOIEIEZKCJLD-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.